![molecular formula C18H14F3NO B183566 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone CAS No. 61297-76-5](/img/structure/B183566.png)
4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone, also known as TFQ or TFMQ, is a synthetic compound that belongs to the quinolinone family. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone has also been shown to bind to DNA and RNA, which may contribute to its biological activity.
Biochemical and Physiological Effects:
4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and inhibit the replication of viruses. 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone has also been shown to affect the expression of various genes and proteins involved in biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone is its versatility in scientific research. It has been used in various studies to investigate different biological processes and has shown promising results in many areas. However, 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are many possible future directions for 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone research. One area of interest is the development of 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the investigation of 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone's potential as a tool compound for studying the mechanism of action of various biological processes. Further studies are also needed to fully understand the safety and toxicity of 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone and its potential for use in clinical settings.
Conclusion:
In conclusion, 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone is a synthetic compound that has been widely studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities and has been used as a tool compound in various studies. 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone has many potential future directions in scientific research, including drug development and further investigation of its mechanism of action.
Synthesis Methods
The synthesis of 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone involves the reaction of 4-methyl-2-quinolinone with 3-(trifluoromethyl)benzyl bromide in the presence of a base. The resulting product is purified using column chromatography to obtain pure 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone. This synthesis method has been well established in the literature and has been used in various research studies.
Scientific Research Applications
4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone has also been used as a tool compound to study the mechanism of action of various biological processes.
properties
CAS RN |
61297-76-5 |
|---|---|
Product Name |
4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone |
Molecular Formula |
C18H14F3NO |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]quinolin-2-one |
InChI |
InChI=1S/C18H14F3NO/c1-12-9-17(23)22(16-8-3-2-7-15(12)16)11-13-5-4-6-14(10-13)18(19,20)21/h2-10H,11H2,1H3 |
InChI Key |
PGOWBVSRSCXDPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



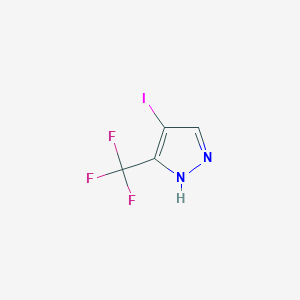
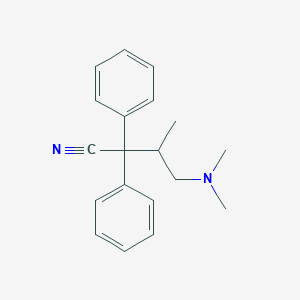
![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
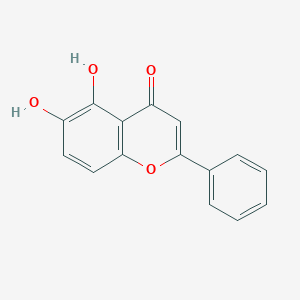
![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)

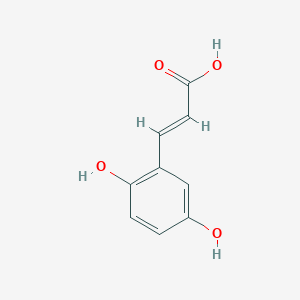
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
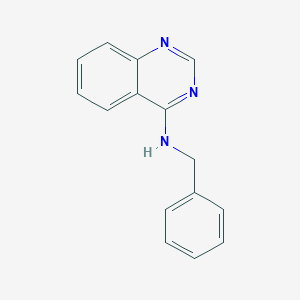


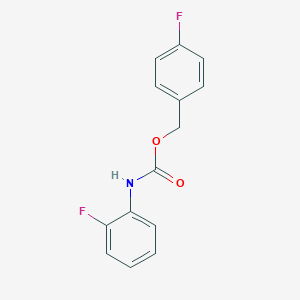
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)